5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole
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Overview
Description
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzotriazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of benzotriazole derivatives using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzotriazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, reducing agents, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield a variety of substituted benzotriazole derivatives with different functional groups .
Scientific Research Applications
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-1,2,4-Benzotriazole
- 5-(Trifluoromethyl)-1H-1,2,3-Triazole
- 5-(Trifluoromethyl)-1H-1,2,4-Triazole
Uniqueness
5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole is unique due to its specific trifluoromethyl group positioning on the benzotriazole ring, which imparts distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(trifluoromethyl)-2H-benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSKMRNRRMNAQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423350 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548-67-0 |
Source
|
Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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